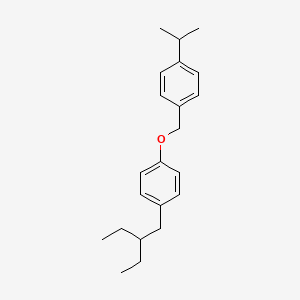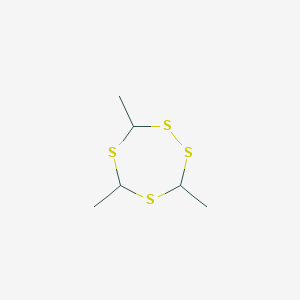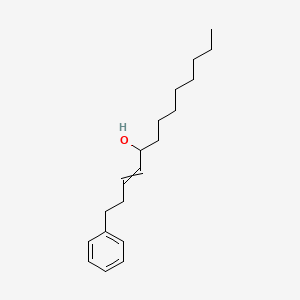
1-Phenyltridec-3-en-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyltridec-3-en-5-ol is an organic compound characterized by a phenyl group attached to a tridecene chain with a hydroxyl group at the fifth position. This compound is notable for its unique structure, which combines aromatic and aliphatic features, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyltridec-3-en-5-ol can be synthesized through several methods, one of which involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and involves the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyltridec-3-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Phenyltridec-3-en-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Phenyltridec-3-en-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
1-Phenyltridec-3-en-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Phenyltridec-3-ene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Phenyltridec-3-en-5-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: 1-Phenyltridec-3-en-5-ol is unique due to its combination of an aromatic phenyl group and an aliphatic chain with a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
CAS No. |
113768-06-2 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-phenyltridec-3-en-5-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-10-16-19(20)17-12-11-15-18-13-8-7-9-14-18/h7-9,12-14,17,19-20H,2-6,10-11,15-16H2,1H3 |
InChI Key |
RBZHSHAQXGDMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


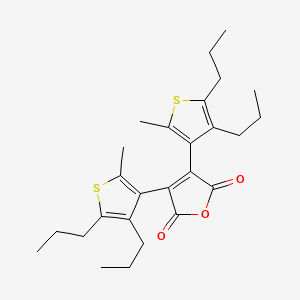
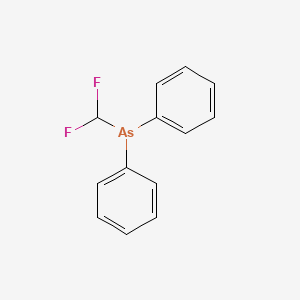
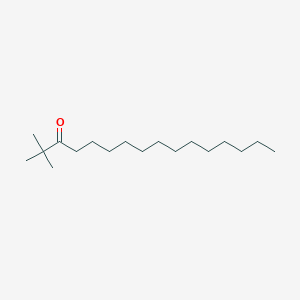
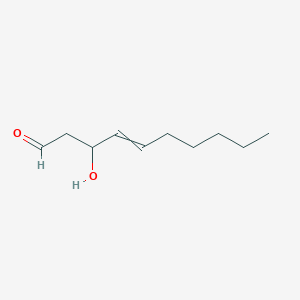
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
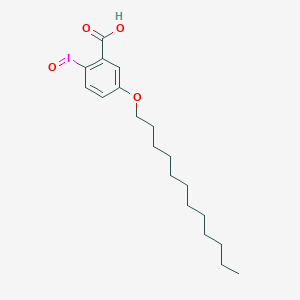
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
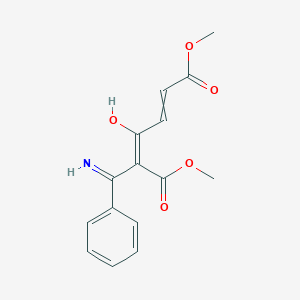

![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
